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Compound of Interest

Compound Name:
9-Bromo-9,10-dihydro-9,10-

[1,2]benzenoanthracene

Cat. No.: B110492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

data for 9-Bromotriptycene (C₂₀H₁₃Br), a rigid, three-dimensional molecule with significant

applications in materials science and as a structural scaffold in medicinal chemistry. This

document details the expected data from key spectroscopic techniques, outlines standardized

experimental protocols for data acquisition, and presents a logical workflow for the

characterization of this compound.

Spectroscopic Data Overview
The unique, sterically hindered structure of 9-Bromotriptycene gives rise to a distinct

spectroscopic fingerprint. The following tables summarize the expected quantitative data from

¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Due to the molecule's C₃ᵥ symmetry, the ¹H NMR spectrum is simpler than the number of

protons might suggest. Protons on the three equivalent benzene rings fall into two distinct

chemical environments, in addition to the unique bridgehead proton.
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Proton

Assignment

Expected

Chemical Shift

(δ) ppm

Multiplicity
Coupling

Constant (J) Hz
Integration

Aromatic (H-4,

H-5, H-12, H-13,

H-18, H-19)

~7.40 - 7.50 Multiplet
ortho: ~7-9,

meta: ~1-3
6H

Aromatic (H-3,

H-6, H-11, H-14,

H-17, H-20)

~7.00 - 7.10 Multiplet
ortho: ~7-9,

meta: ~1-3
6H

Bridgehead (H-

10)
~5.40 - 5.60 Singlet - 1H

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent

and instrument frequency. The values presented are typical for aromatic protons in similar

triptycene systems.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
The broadband proton-decoupled ¹³C NMR spectrum is expected to show six signals,

corresponding to the six chemically distinct carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ) ppm

Aromatic (quaternary, C-2, C-7, C-15) ~145 - 147

Aromatic (quaternary, C-1, C-8, C-16) ~142 - 144

Aromatic (CH, C-4, C-5, C-12, C-13, C-18, C-

19)
~125 - 127

Aromatic (CH, C-3, C-6, C-11, C-14, C-17, C-

20)
~123 - 125

Bridgehead (C-Br, C-9) ~60 - 65

Bridgehead (CH, C-10) ~53 - 55
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Note: The assignments are based on general principles of ¹³C NMR spectroscopy for triptycene

scaffolds.[1][2]

Table 3: Mass Spectrometry (MS) Data
Electron Impact (EI) mass spectrometry reveals the molecular weight and characteristic

fragmentation patterns.

m/z (mass-to-charge ratio) Assignment Notes

334/332 [M]⁺

Molecular ion peak. The

characteristic ~1:1 isotopic

pattern for bromine (⁷⁹Br/⁸¹Br)

is the most definitive feature.

[3]

253 [M - Br]⁺

Loss of the bromine radical, a

common fragmentation for

alkyl/aryl halides. This is often

a significant peak.

252 [M - HBr]⁺ Loss of hydrogen bromide.

126.5 [M - HBr]²⁺

Doubly charged ion

corresponding to the triptycene

radical cation.

Note: The molecular weight of 9-Bromotriptycene is 333.22 g/mol .[3] The fragmentation of the

triptycene core can produce a complex pattern of smaller aromatic fragments, though the [M-

Br]⁺ ion is typically a major indicator.

Table 4: Infrared (IR) Spectroscopy Data
The IR spectrum is characterized by absorptions from the aromatic rings and the carbon-

bromine bond.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3070 - 3020 Aromatic C-H Stretch Medium

1600 - 1450 Aromatic C=C Ring Stretch
Medium to Strong (multiple

bands)

740 - 780 C-H Out-of-plane Bending Strong

< 700 C-Br Stretch Medium to Strong

Note: Data interpreted from the NIST IR spectrum of 9-Bromotriptycene.[4] The region below

900 cm⁻¹ is the fingerprint region and contains complex vibrations characteristic of the entire

molecule.

Table 5: UV-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum is dominated by π-π* electronic transitions within the aromatic system.

λ_max (nm) Transition Solvent

~260 - 270 π → π
Dichloromethane or similar

non-polar solvent

~290 - 300 π → π
Dichloromethane or similar

non-polar solvent

Note: Specific absorption maxima and molar absorptivity (ε) values are not widely reported for

9-Bromotriptycene but are inferred from data on similarly substituted triptycenes which exhibit

strong absorptions in this region.[5]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Accurately weigh 10-20 mg of 9-Bromotriptycene and dissolve it in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully

dissolved.

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm

probe.

¹H NMR Acquisition:

Tune and shim the instrument for the specific sample to achieve optimal resolution and

lineshape.

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Integrate all signals to determine the relative proton ratios.

¹³C NMR Acquisition:

Acquire a broadband proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be

required due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum, and reference the chemical shifts to the

CDCl₃ solvent signal (δ 77.16 ppm).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 9-Bromotriptycene (~1 mg/mL) in a suitable

volatile solvent like dichloromethane or methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus: A mass spectrometer capable of Electron Impact (EI) ionization, such as a Gas

Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Data Acquisition:

Introduce the sample into the ion source. For GC-MS, an appropriate temperature

program is required to ensure volatilization without decomposition.

Use a standard EI energy of 70 eV.

Scan a mass range appropriate for the compound, for example, m/z 40 to 400.

The detector will record the relative abundance of each ion that reaches it.

Data Analysis: Identify the molecular ion peak [M]⁺, paying close attention to the

characteristic Br isotopic pattern. Analyze the major fragment ions to confirm the structure.

Infrared (IR) Spectroscopy
Sample Preparation (Solid State):

KBr Pellet Method: Mix ~1-2 mg of 9-Bromotriptycene with ~100-200 mg of dry potassium

bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean KBr

pellet/salt plate).

Place the sample in the instrument's sample holder.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans

for a good quality spectrum.

Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance

versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of 9-Bromotriptycene in a UV-transparent

solvent (e.g., dichloromethane, hexane, or acetonitrile). The concentration should be chosen

such that the maximum absorbance is between 0.5 and 1.5 AU (typically in the micromolar

range).

Apparatus: A dual-beam UV-Visible spectrophotometer.

Data Acquisition:

Use a pair of matched quartz cuvettes (typically 1 cm path length). Fill one cuvette with the

pure solvent (the blank) and the other with the sample solution.

Place the cuvettes in the spectrophotometer.

Perform a baseline correction with the solvent-filled cuvette.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 9-Bromotriptycene.
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Caption: Workflow for the spectroscopic characterization of 9-Bromotriptycene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b110492?utm_src=pdf-body-img
https://www.benchchem.com/product/b110492?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. chem.libretexts.org [chem.libretexts.org]

2. researchgate.net [researchgate.net]

3. 9-Bromo triptycene [webbook.nist.gov]

4. 9-Bromo triptycene [webbook.nist.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 9-Bromotriptycene: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-
bromotriptycene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/12%3A_Nuclear_Magnetic_Resonance_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_C_NMR_Spectra
https://www.researchgate.net/figure/13-C-chemical-shifts-of-compounds-9-to-12_tbl4_233904148
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12%2C19H
https://webbook.nist.gov/cgi/inchi?ID=C15364553&Mask=80
https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-A-2-6-14-trisubstituted-triptycene-derivatives-1-3-5_fig5_263745496
https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-bromotriptycene
https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-bromotriptycene
https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-bromotriptycene
https://www.benchchem.com/product/b110492#spectroscopic-data-overview-for-9-bromotriptycene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

